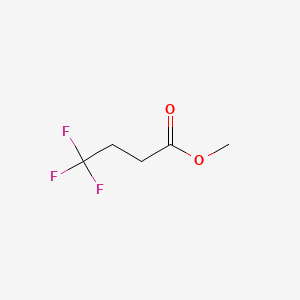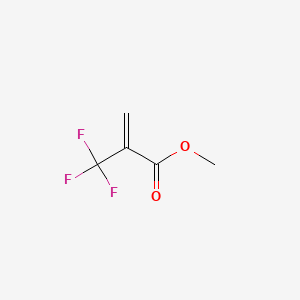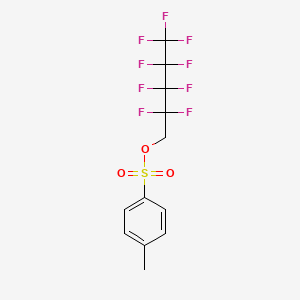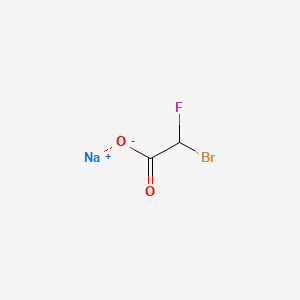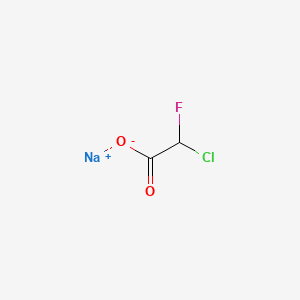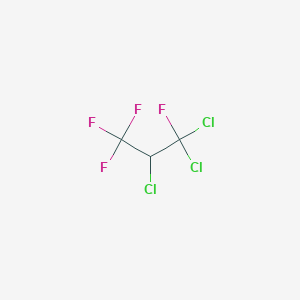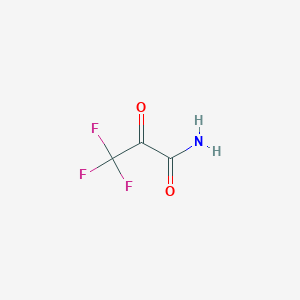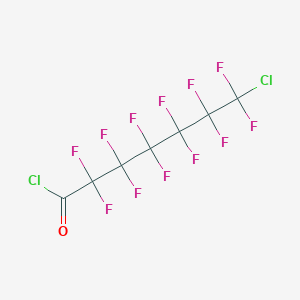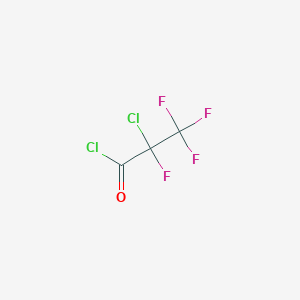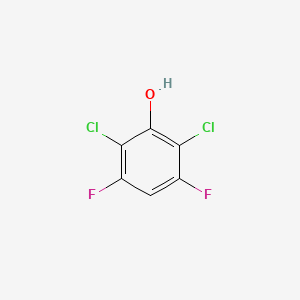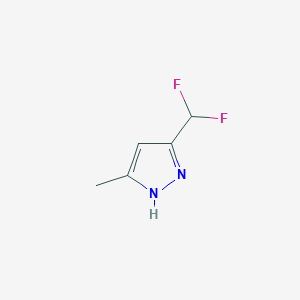![molecular formula C13H9F3N2O B1304117 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone CAS No. 88283-34-5](/img/structure/B1304117.png)
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The first paper discusses the synthesis of pyrazole triflones, which are structurally related to the compound of interest. The synthesis involves the generation of an anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, resulting in pyrazole 3-triflones with a triflyl group at the 3-position . This method could potentially be adapted for the synthesis of 2-pyrazinyl ketones by modifying the diazo precursor and the cycloaddition partner.
Molecular Structure Analysis
While the molecular structure of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone is not directly analyzed in the papers, the related structures discussed involve aromatic systems with substituents that can influence electronic properties. For example, the presence of a trifluoromethyl group, as seen in the pyrazole triflones, can significantly affect the electron distribution and reactivity of the molecule .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, but they do describe reactions of related compounds. For instance, the synthesis of pyrazole triflones suggests that similar pyrazinyl compounds might undergo cycloaddition reactions with appropriate reactants . Additionally, the presence of an active methylene group in the pyrazinyl ketone could make it a candidate for further functionalization through nucleophilic addition or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone are not discussed in the provided papers. However, the structural features of the compound, such as the aromatic rings and the trifluoromethyl group, suggest that it would exhibit properties typical of aromatic ketones, including stability, potential for intermolecular interactions, and a relatively high boiling point due to the presence of the trifluoromethyl group .
科学的研究の応用
Pyrazine Derivatives: Chemical and Biological Properties
Pyrazine derivatives, including compounds like 2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone, are well-known for their pharmacological properties. They have been found to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects, among others. These compounds often feature prominently in research aimed at developing new therapeutic agents due to their versatile biological activities and chemical reactivity (S. Ferreira & C. Kaiser, 2012; M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).
Synthesis and Applications in Heterocyclic Chemistry
The synthesis of pyrazine derivatives is a subject of significant interest due to the compounds' utility in medicinal chemistry and other fields. Various synthetic methods have been explored to produce these compounds, including the use of novel catalysts and environmentally friendly processes. The applications of pyrazine derivatives extend beyond pharmaceuticals, touching upon materials science and chemical synthesis, showcasing their broad utility (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Advancements in Pyrazine Chemistry
Research continues to uncover new facets of pyrazine chemistry, including novel synthetic routes, enhanced understanding of their pharmacokinetics, and broader applications in creating heterocyclic compounds of interest. These advancements suggest a promising future for the development of new drugs and materials based on pyrazine derivatives, highlighting the importance of continued investigation into these compounds (Pushkar Kumar Ray et al., 2022).
Safety And Hazards
特性
IUPAC Name |
2-pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-9(2-4-10)12(19)7-11-8-17-5-6-18-11/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWWYMFSUYDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382361 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone | |
CAS RN |
88283-34-5 |
Source


|
| Record name | 2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

